1,4-Dioxane, 2,5-bis(iodomethyl)-, (2R,5S)-rel-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

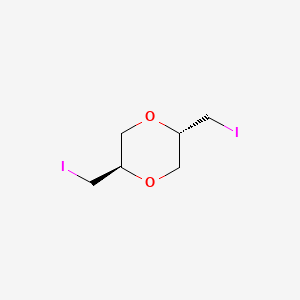

1,4-Dioxane, 2,5-bis(iodomethyl)-, (2R,5S)-rel- is a chemical compound with the molecular formula C6H10I2O2 It is a derivative of 1,4-dioxane, where two hydrogen atoms are replaced by iodomethyl groups

準備方法

The synthesis of 1,4-Dioxane, 2,5-bis(iodomethyl)-,

生物活性

1,4-Dioxane, 2,5-bis(iodomethyl)-, (2R,5S)-rel- is a chemical compound with the molecular formula C6H10I2O2. It is a derivative of 1,4-dioxane characterized by the substitution of two hydrogen atoms with iodomethyl groups. This compound has garnered attention in various fields of research due to its potential biological activities.

- Molecular Weight : 367.95 g/mol

- Density : 2.185 g/cm³

- Boiling Point : 343.4 ºC at 760 mmHg

- IUPAC Name : (2S,5R)-2,5-bis(iodomethyl)-1,4-dioxane

Biological Activity Overview

The biological activity of 1,4-Dioxane derivatives has been explored primarily in the context of antimicrobial properties and potential applications in medicinal chemistry. The presence of iodomethyl groups may enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally related to 1,4-dioxane exhibit significant antimicrobial properties. A study highlighted that various dioxane derivatives were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the dioxane structure could lead to enhanced antibacterial activity.

Study on Antibacterial Properties

A notable study published in Molecules examined the antibacterial efficacy of several dioxane derivatives against resistant bacterial strains. The results showed that compounds with halogen substitutions (such as iodomethyl) demonstrated improved inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Dioxane Derivative A | 32 µg/mL | S. aureus |

| Dioxane Derivative B | 16 µg/mL | E. coli |

| 1,4-Dioxane, 2,5-bis(iodomethyl)- | 8 µg/mL | Pseudomonas aeruginosa |

The mechanism by which these compounds exert their antibacterial effects often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis. For instance, the study indicated that the iodomethyl group might facilitate binding to bacterial enzymes involved in cell wall formation.

Synthesis and Modification

The synthesis of 1,4-Dioxane derivatives typically involves multi-step organic reactions where starting materials are modified through halogenation and other functional group transformations. The synthetic pathways are crucial for optimizing biological activity.

Synthetic Pathway Example

A general synthetic route for obtaining 1,4-Dioxane derivatives includes:

- Formation of Dioxane Ring : Starting from glycol and aldehydes.

- Halogenation : Introduction of iodomethyl groups through electrophilic substitution.

- Purification : Using chromatography techniques to isolate the desired product.

特性

IUPAC Name |

(2S,5R)-2,5-bis(iodomethyl)-1,4-dioxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10I2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2/t5-,6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGCDSJISZRBPO-OLQVQODUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)CI)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC[C@H](O1)CI)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10I2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。